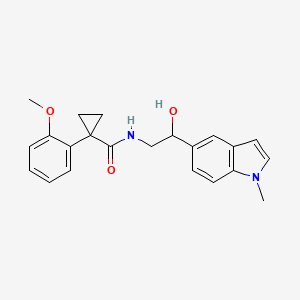

3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide is a useful research compound. Its molecular formula is C24H20N4O4S and its molecular weight is 460.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Applications

A study conducted by Palkar et al. (2017) on novel analogs related to benzoxazole derivatives, such as 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, highlighted their synthesis and potential as antibacterial agents. These compounds were synthesized and evaluated for their antimicrobial activity, showing promising results, especially against Staphylococcus aureus and Bacillus subtilis. The research also included cytotoxicity assessments against mammalian Vero cell lines, indicating that these compounds exhibit antibacterial properties at non-cytotoxic concentrations. This suggests potential scientific research applications of benzoxazole derivatives in developing new antibacterial agents (Palkar et al., 2017).

Photoreleasable Protecting Group for Carboxylic Acids

Klan, Zabadal, and Heger (2000) introduced the 2,5-dimethylphenacyl chromophore as a novel photoremovable protecting group for carboxylic acids. This study demonstrated that the direct photolysis of various 2,5-dimethylphenacyl esters can efficiently lead to the formation of corresponding carboxylic acids with high yields. This process does not require the introduction of a photosensitizer, making it an efficient method for the photodeprotection of carboxylic acids. This research presents a significant advancement in the field of organic synthesis, particularly in the development of new methodologies for the reversible protection of carboxylic acids, which is a crucial step in the synthesis of complex organic molecules (Klan, Zabadal, & Heger, 2000).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide' involves the condensation of 2-amino-5-methylphenylacetic acid with benzaldehyde, followed by cyclization with 2,5-dimethoxybenzoyl chloride and subsequent reaction with benzylamine and acetic anhydride to form the final product.", "Starting Materials": [ "2-amino-5-methylphenylacetic acid", "benzaldehyde", "2,5-dimethoxybenzoyl chloride", "benzylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-5-methylphenylacetic acid with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form 3-benzyl-2-amino-5-methylphenylacrylic acid.", "Step 2: Cyclization of 3-benzyl-2-amino-5-methylphenylacrylic acid with 2,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form 3-benzyl-N-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid.", "Step 3: Reaction of 3-benzyl-N-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide to form 3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide.", "Step 4: Acetylation of 3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide with acetic anhydride in the presence of a base such as pyridine to form the final product." ] } | |

Número CAS |

1251587-28-6 |

Fórmula molecular |

C24H20N4O4S |

Peso molecular |

460.51 |

Nombre IUPAC |

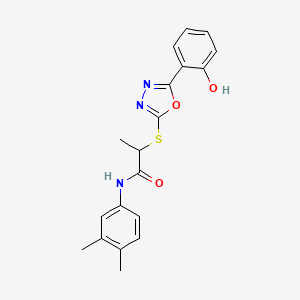

1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H20N4O4S/c1-3-31-18-6-4-5-16(13-18)22-25-20(32-26-22)14-27-19-11-12-33-21(19)23(29)28(24(27)30)17-9-7-15(2)8-10-17/h4-13H,3,14H2,1-2H3 |

Clave InChI |

BEHKKCQZJUNDOD-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)C)SC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

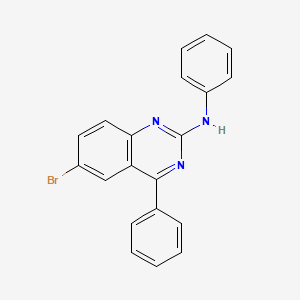

![(5Z)-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]furan-2-one](/img/structure/B2602184.png)

![5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2602205.png)